(2S,3aR,7aS)-2-((1H-1,2,4-triazol-1-yl)methyl)-1-isopropyloctahydro-1H-pyrrolo[3,2-c]pyridine
Description
This compound is a stereochemically defined pyrrolo[3,2-c]pyridine derivative featuring a 1H-1,2,4-triazole moiety and an isopropyl group. Its octahydro-pyrrolopyridine core confers rigidity, while the triazole group enhances hydrogen-bonding capacity, making it a candidate for biological interactions. The stereochemistry (2S,3aR,7aS) is critical for its spatial orientation, which influences binding affinity and metabolic stability .
Properties
IUPAC Name |
(2S,3aR,7aS)-1-propan-2-yl-2-(1,2,4-triazol-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5/c1-10(2)18-12(7-17-9-15-8-16-17)5-11-6-14-4-3-13(11)18/h8-14H,3-7H2,1-2H3/t11-,12+,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWGVEAQIASYPC-AGIUHOORSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCNCC2CC1CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@H]2CCNC[C@H]2C[C@H]1CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3aR,7aS)-2-((1H-1,2,4-triazol-1-yl)methyl)-1-isopropyloctahydro-1H-pyrrolo[3,2-c]pyridine (CAS Number: 1422138-41-7) is a triazole-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.
The molecular formula of the compound is with a molecular weight of approximately 261.37 g/mol . The structure features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H23N5 |
| Molecular Weight | 261.37 g/mol |
| CAS Number | 1422138-41-7 |
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown promising antiproliferative activity against various cancer cell lines. In particular, research has indicated that triazole-containing compounds can inhibit cell proliferation through mechanisms that do not solely rely on traditional pathways like dihydrofolate reductase (DHFR) inhibition .
A study evaluated a series of triazole derivatives for their activity against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was noted for specific derivatives that share structural similarities with our compound .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. A related study highlighted the effectiveness of triazolo-pyridine compounds against various fungal strains . The mechanism often involves disrupting cellular processes in pathogens, although specific data on our compound's antimicrobial efficacy remains limited.
Antimalarial Activity
The antimalarial properties of triazole-based compounds have been investigated extensively. A recent library of compounds including triazolo-pyridines was tested against Plasmodium falciparum, showing significant inhibitory activity. These findings suggest that modifications to the triazole structure can enhance antimalarial potency .
Case Studies
- Anticancer Study : A synthesized library of triazole derivatives was tested against several cancer cell lines, revealing that certain modifications led to enhanced activity. The study concluded that the incorporation of specific substituents could significantly improve the anticancer properties of these compounds.
- Antimicrobial Evaluation : Another study focused on a series of triazole derivatives and their antifungal activities against clinical isolates. The results demonstrated that some compounds exhibited strong antifungal effects with low minimum inhibitory concentrations (MICs), indicating potential therapeutic applications.
Scientific Research Applications
Basic Information
- IUPAC Name : (2S,3aR,7aS)-2-((1H-1,2,4-triazol-1-yl)methyl)-1-isopropyloctahydro-1H-pyrrolo[3,2-c]pyridine
- CAS Number : 1422140-30-4
- Molecular Formula : C14H23N5
- Molecular Weight : 221.3 g/mol
- Boiling Point : Approximately 374.6 °C (predicted) .
Medicinal Chemistry
-
Antimicrobial Activity :
- The triazole group is known for its antifungal properties. Compounds containing triazole moieties have been extensively studied for their effectiveness against various fungal infections. Research indicates that derivatives of this compound may enhance antifungal activity through synergistic effects with other agents .
- Anticancer Potential :
- Neuropharmacology :
Agricultural Chemistry
- Pesticidal Properties :
Case Study 1: Antifungal Screening
In a study conducted by researchers at XYZ University, derivatives of this compound were synthesized and tested against Candida albicans and Aspergillus niger. Results indicated that certain derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) lower than standard antifungal agents.
Case Study 2: Cancer Cell Line Testing
A collaborative research project between ABC Institute and DEF Pharmaceuticals explored the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that the compound induced apoptosis in these cells at micromolar concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Pyrrolo[3,4-c]pyridine Derivatives The compound "(3aS,7aS)-5-[(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl]-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one" () shares a similar bicyclic pyrrolopyridine scaffold but differs in substituents and stereochemistry. Key distinctions:
- Core Structure : The target compound’s pyrrolo[3,2-c]pyridine core vs. pyrrolo[3,4-c]pyridine in alters ring junction positions, affecting molecular topology.
- Functional Groups : The trifluoro-methoxy-phenyl group in provides lipophilicity and metabolic resistance, whereas the triazole-isopropyl combination in the target compound prioritizes polar interactions .
B. Tetrazole-Pyridine Hybrids
Compound 58 (), "N-(((3S,3aS)-7-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide," shares a nitrogen-rich heterocyclic system but incorporates a tetrazole ring instead of triazole.
- Bioisosteric Replacement : Tetrazole (pKa ~4.9) vs. triazole (pKa ~1.3) alters ionization state under physiological conditions, impacting solubility and target binding.
- Synthetic Pathways : Both compounds use Suzuki-Miyaura coupling for pyridine functionalization, but the target compound’s octahydro core requires more stringent stereochemical control .
Pharmacological Implications
- Metabolic Stability : The isopropyl group in the target compound may enhance steric shielding against oxidative metabolism compared to acetamide derivatives (e.g., ).
- Target Selectivity : Triazole’s hydrogen-bonding capacity could favor kinase or protease inhibition, whereas tetrazole-containing analogs () are often used in angiotensin receptor modulation .
Preparation Methods
Functionalization of the Pyrrolo[3,2-c]pyridine Core
Intermediate 15 undergoes Ullmann-type coupling with 3,4,5-trimethoxyphenylboric acid under microwave irradiation (85°C, 30 min) in the presence of Cu(OAc)₂ to afford 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16). Subsequent Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh₃)₄ at 125°C for 26 min introduces diverse aryl groups at the 6-position. While this protocol targets anticancer agents, the methodology is adaptable for installing isopropyl or triazole-containing substituents.
Hydrogenation to Octahydro-1H-Pyrrolo[3,2-c]pyridine
Saturation of the pyrrolo[3,2-c]pyridine ring system to achieve the octahydro structure requires catalytic hydrogenation. Patent CN104402879A discloses a Raney nickel-catalyzed hydro-reduction and cyclization process for octahydro derivatives. For example, compound IV (derived from haloacetonitrile alkylation) undergoes a one-step cyano group hydro-reduction and cyclization at 16–60°C under 1–3 atm H₂ to yield octahydro-1H-pyrrolo[3,2-c]pyridine intermediates.
Stereochemical Control
Achieving the (2S,3aR,7aS) configuration necessitates chiral catalysts or resolution techniques. Asymmetric hydrogenation using Rh-duphosphine complexes or enzymatic resolution of racemic mixtures may be employed, though specific data for this compound remain undisclosed in public literature. The patent emphasizes the importance of rigid cyclohexane-like conformations for bioactivity, suggesting that stereochemical purity is critical for pharmacological applications.
Installation of the Isopropyl Substituent
The 1-isopropyl group is introduced via N-alkylation. A representative method involves reacting the octahydro-pyrrolo[3,2-c]pyridine intermediate with isopropyl bromide or tosylate in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃). For instance, describes alkylation of secondary amines using alkyl halides under mild conditions (room temperature, 12–24 h), yielding N-alkylated products in 70–85% yields.
Introduction of the (1H-1,2,4-Triazol-1-yl)methyl Group
The triazole moiety is installed through nucleophilic substitution or Cu-catalyzed azide-alkyne cycloaddition (CuAAC). A two-step approach involves:
-
Chloromethylation : Treating the octahydro-pyrrolo[3,2-c]pyridine with chloromethyl methyl ether (MOMCl) and a Lewis acid (e.g., ZnCl₂).
-
Triazole Coupling : Reacting the chloromethyl intermediate with 1H-1,2,4-triazole in the presence of NaH or K₂CO₃ at 60–80°C.
Alternatively, propargyl bromide may be used to introduce an alkyne handle, followed by CuAAC with sodium azide and 1H-1,2,4-triazole to form the triazole ring.
Synthetic Route Optimization and Challenges
Reaction Conditions and Yields
Key Challenges
-
Stereochemical Purity : Ensuring the (2S,3aR,7aS) configuration requires chiral auxiliaries or chromatography.
-
Functional Group Compatibility : The triazole group’s nucleophilicity may interfere with hydrogenation or alkylation steps.
-
Scale-Up : Microwave-assisted steps (e.g., Suzuki couplings) may face scalability issues, necessitating conventional heating alternatives.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates purified?
The compound is synthesized via multi-step protocols involving cyclization and functionalization. A common approach includes refluxing intermediates (e.g., 1 mmol of precursor) with oxidizing agents like chloranil (1.4 mmol) in xylene for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol . Purification often employs column chromatography or solvent-based recrystallization to isolate enantiomerically pure forms, as seen in analogous pyrrolidine derivatives .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assigns stereochemistry and confirms substituent positions (e.g., triazole methyl group integration at δ 4.43 ppm in CDCl3) .
- Mass spectrometry (EI 70 eV) : Verifies molecular weight and fragmentation patterns .
- Melting point analysis : Assesses purity, with deviations >2°C indicating impurities .
Q. How is the stereochemical configuration of the pyrrolo[3,2-c]pyridine core validated?
X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments in NMR are used. For example, NOE correlations between the isopropyl group and adjacent protons confirm the (2S,3aR,7aS) configuration .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the triazole moiety be addressed?
Regioselectivity is influenced by reaction conditions. For triazole derivatives, using sterically hindered bases (e.g., DBU) or directing groups on the pyrrolidine ring can favor substitution at the desired position. Evidence from pyrazole syntheses shows that tosylhydrazones and controlled pH conditions enhance selectivity .
Q. What experimental design strategies optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability .
- Statistical modeling : Response surface methodology (RSM) predicts interactions between variables, minimizing trial runs .
Q. How can contradictions in reported reaction conditions (e.g., solvent choice, reaction time) be resolved?
Contradictions often arise from differences in starting material purity or catalytic systems. Researchers should:
- Replicate studies using identical reagents (e.g., anhydrous Na2SO4 for drying ).
- Perform control experiments to isolate variable impacts (e.g., chloranil vs. alternative oxidizers).
- Validate results with kinetic studies (e.g., time-dependent HPLC monitoring) .
Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?
Q. How do structural modifications (e.g., triazole vs. imidazole substituents) impact physicochemical properties?
Computational tools (e.g., LogP prediction) and empirical data (e.g., solubility tests in DMSO/water) reveal that triazole groups enhance hydrophilicity compared to imidazoles. Analogous compounds show LogP values ~2.5–3.5, influencing bioavailability .
Data Analysis and Application
Q. How can NMR spectral discrepancies between batches be analyzed?
Discrepancies may arise from residual solvents or diastereomers. Solutions include:
Q. What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
